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Compound of Interest

Benzamide, N-benzoyl-N-
Compound Name:
(phenylmethyl)-

Cat. No. B101800

Introduction

N-Benzoyl-N-(phenylmethyl)-benzamide is a tertiary amide characterized by the presence of
two benzoyl groups and one benzyl group attached to a central nitrogen atom. This technical
guide provides a summary of its spectroscopic properties, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited
availability of published experimental data for this specific molecule, this guide also includes
spectroscopic data for the closely related secondary amide, N-benzylbenzamide, for
comparative purposes. The methodologies for obtaining such spectroscopic data are also
detailed.

Spectroscopic Data for a Related Compound: N-
Benzylbenzamide

For reference, the spectroscopic data for N-benzylbenzamide (C14H13NO), a structurally similar

secondary amide, is presented below.

Table 1: *H NMR Spectroscopic Data for N-Benzylbenzamide
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment

ppm pRETY (J) Hz g

2H, ortho-protons of
7.79 d 7.1

benzoyl group

1H, para-proton of
7.48-7.51 t 7.1

benzoyl group

2H, meta-protons of
7.41-7.44 m -

benzoyl group

4H, protons of benzyl
7.32-7.36 m -

group

1H, para-proton of
7.26-7.31 m -

benzyl group
6.44 brs - 1H, NH
4.65 d 55 2H, CH2

Solvent: CDCls,
Spectrometer

Frequency: 500 MHz.
[1]

Table 2: 13C NMR Spectroscopic Data for N-Benzylbenzamide
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Chemical Shift (8) ppm Assighment

167.5 C=0

138.2 Quaternary C (benzyl)
134.5 Quaternary C (benzoyl)
131.7 CH (para-benzoyl)
128.9 CH (benzyl)

128.7 CH (ortho-benzoyl)
128.1 CH (benzyl)

127.7 CH (meta-benzoyl)
127.1 CH (benzyl)

44.2 CH:

Solvent: CDCIs, Spectrometer Frequency: 125
MHz.[1]

Table 3: IR Spectroscopic Data for N-Benzylbenzamide

Wavenumber (cm—2) Assignment

3292 N-H Stretching

2962, 2931 C-H Stretching

1633 C=0 Stretching (Amide I)
1552 N-H Bending (Amide II)
[2]

Table 4: Mass Spectrometry Data for N-Benzylbenzamide
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miz Interpretation

211 [M]* (Molecular lon)[3][4]

105 [CeHsCO]* (Benzoyl cation)[3][4]
91 [C7H7]* (Tropylium cation)

lonization Method: Electron Impact (El).[2]

Experimental Protocols

The following sections outline the general procedures for acquiring NMR, IR, and MS

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of the analyte (typically 5-10 mg for *H NMR and 20-50
mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDClz, DMSO-de) in a standard 5
mm NMR tube.

Instrumentation: The NMR spectra are recorded on a spectrometer, such as a Bruker or Jeol
instrument, operating at a specific frequency for protons (e.g., 400 or 500 MHz).

Data Acquisition:

o For *H NMR, the spectral width is set to encompass all proton signals (typically 0-12 ppm).
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

o For 3C NMR, the spectral width is wider (typically 0-220 ppm), and a larger number of
scans are required due to the lower natural abundance of the 3C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,
and referenced to the residual solvent peak or an internal standard like tetramethylsilane
(TMS).

Infrared (IR) Spectroscopy
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e Sample Preparation:

o Solid Samples: The sample can be prepared as a KBr (potassium bromide) pellet by
grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent
disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of
Nujol (mineral oil).

o Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.qg.,
NaCl or KBr).

 Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the
spectrum.

o Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt
plates) is recorded first. The sample is then placed in the beam path, and the sample
spectrum is recorded. The instrument measures the interference pattern of the infrared
beam, which is then Fourier transformed to produce the IR spectrum (transmittance or
absorbance vs. wavenumber).

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer. For volatile and
thermally stable compounds, Gas Chromatography (GC-MS) is a common method where the
sample is first separated on a GC column before entering the mass spectrometer. Direct
infusion via a syringe pump can also be used.

 lonization: The sample molecules are ionized. Electron Impact (El) is a common hard
ionization technique that causes extensive fragmentation, providing structural information.
Electrospray lonization (ESI) is a soft ionization technique often used for less volatile or
thermally labile molecules, typically showing the molecular ion peak.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.
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Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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